Heptanal

Overview

Description

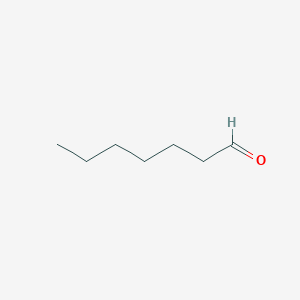

C₇H₁₄O . It is a colorless to pale yellow liquid with a characteristic fruity, green odor. Heptanal is a volatile organic compound (VOC) that exhibits a distinct sweet, soapy, and green-leafy scent. It has a boiling point of approximately 153°C and a melting point of -36°C .

Preparation Methods

Heptanal can be synthesized through various processes. One commonly used method involves the hydroformylation of hexene , which combines hexene, carbon monoxide, and hydrogen in the presence of a catalyst . Another method is the pyrolytic cleavage of ricinoleic acid , which is used in large-scale production . This compound naturally occurs in the essential oils of ylang-ylang, clary sage, lemon, bitter orange, rose, and hyacinth .

Chemical Reactions Analysis

Hydrogenation

Heptanal can be hydrogenated to produce 1-heptanol :Full hydrogenation provides the branched primary alcohol 2-pentylnonan-1-ol, which is also accessible through the Guerbet reaction from heptanol .

Oxidation

The oxidation of this compound with oxygen, when catalyzed by rhodium, yields heptanoic acid with a high yield at 50 °C :

Aldol Condensation

This compound participates in aldol condensation reactions, particularly with benzaldehyde, to yield jasminaldehyde . Studies have explored various catalysts to optimize this reaction.

Catalytic Activity in Aldol Condensation

| Catalyst | Benzaldehyde to this compound Ratio | Temperature (°C) | Time (h) | This compound Conversion (%) | Jasminaldehyde Selectivity (%) |

|---|---|---|---|---|---|

| Magnesium Oxide | 5 | 140 | 5.5 | 99 | 88 |

| Magnesium Oxide | 15 | 140 | 5.5 | 99 | 94 |

| Mg-Al hydrotalcite (Mg/Al molar ratio 3.5) | 5 | 125 | 8 | 98 | 86 |

| Reconstructed Mg-Al hydrotalcite | 3 | 130 | 2 | 96 | 65 |

| Reconstructed Mg-Al hydrotalcite | 10 | 130 | 2 | 96 | 84 |

The use of acid-base bifunctional catalysts, such as magnesium oxide, favors the adsorption of benzaldehyde over this compound, which results in a higher ratio of benzaldehyde to this compound on the surface of the catalyst, thus enhancing the selectivity for jasminaldehyde .

Photolysis

Photoexcited this compound is believed to undergo rapid intersystem crossing to the triplet manifold and then undergoes internal H-abstraction .

Reactions with Proteins

This compound can interact with proteins, forming complexes through non-covalent and covalent bonds. For instance, it can form complexes with beta-lactoglobulin (BLG) .

Other Reactions and Considerations

- Flammability: this compound forms flammable vapor-air mixtures, with an explosion range of 1.1% to 5.2% by volume . It has a flash point of 39.5 °C and an ignition temperature of 205 °C .

- Toxicity: this compound is a potentially toxic compound and has been associated with diseases such as ulcerative colitis, Crohn's disease, uremia, and nonalcoholic fatty liver disease, as well as inborn metabolic disorders like celiac disease .

- Environmental Fate: this compound primarily partitions to the air, with an atmospheric half-life of approximately 13 hours based on its reaction with hydroxyl radicals . It can volatilize from dry soil and exhibit moderate volatility from moist soil and water surfaces .

- Synthesis: this compound can be synthesized through the distillation of castor oil with pine rosin as a catalyst . Large-scale production methods include the pyrolytic cleavage of ricinoleic acid and the hydroformylation of 1-hexene .

Scientific Research Applications

Chemical Properties and Production

Heptanal is produced primarily through the pyrolytic cleavage of ricinoleic acid ester and hydroformylation of 1-hexene. It naturally occurs in several essential oils, including those from ylang-ylang and clary sage . The compound has a flash point of 39.5 °C, indicating its volatility and potential hazards when handled improperly.

Toxicological Applications

This compound has been extensively studied for its toxicological properties. Research indicates that it exhibits low acute toxicity with LD50 values ranging from 1,600 mg/kg for rats to 400-800 mg/kg for mice . Key findings include:

- Genotoxicity : In vitro studies have shown that this compound is not mutagenic or clastogenic, with negative results in tests involving Salmonella typhimurium and Escherichia coli .

- Dermal and Ocular Irritation : Acute dermal studies revealed skin irritation potential, while ocular studies indicated eye irritation at certain concentrations .

- Chronic Toxicity Studies : Long-term exposure assessments have been conducted to evaluate potential chronic effects, including developmental toxicity and neurotoxicity .

Biomarker Identification

Recent studies have identified this compound as a significant biomarker for various health conditions:

- COVID-19 Detection : this compound was found to be elevated in the breath of SARS-CoV-2 patients, suggesting its utility as a biomarker for COVID-19 diagnosis .

- Cancer Biomarkers : Research has explored the role of this compound and related aldehydes as biomarkers for cancer detection through blood analysis techniques .

Industrial Applications

This compound is utilized in several industrial applications:

- Fragrance Industry : Due to its pleasant odor, this compound is used in the formulation of fragrances. It reacts with benzaldehyde to produce alpha-pentylcinnamaldehyde, commonly used in perfumes .

- Food Industry : As a flavoring agent, this compound contributes to the aroma profile of certain food products.

Environmental Studies

This compound's presence in indoor air quality assessments highlights its environmental significance:

- Indoor Air Quality : Studies have measured concentrations of this compound alongside other carbonyl compounds in urban environments, emphasizing its role as an indoor air pollutant .

- Ecotoxicological Assessments : Research has evaluated the effects of this compound on aquatic organisms and soil health, particularly regarding its degradation products and their environmental impact .

Case Study 1: this compound as a Biomarker for Disease

A study published in ACS Publications demonstrated that elevated levels of this compound could serve as a reliable biomarker for COVID-19 patients. The research employed gas chromatography-mass spectrometry (GC-MS) to analyze breath samples, illustrating the compound's diagnostic potential .

Case Study 2: Toxicological Evaluation

The EPA's evaluation of n-heptanal under the Superfund program provided insights into its toxicological profile. This comprehensive assessment included various exposure routes (oral, dermal, inhalation) and highlighted the need for further studies on chronic exposure effects .

Mechanism of Action

Heptanal exerts its effects through several mechanisms:

Antifungal Activity: this compound can inhibit the growth of Aspergillus flavus by causing changes in the surface morphology of spores, leading to their collapse.

Chemical Reactivity: The polar carbonyl group in this compound’s structure makes it highly reactive, allowing it to participate in various chemical reactions, such as oxidation and nucleophilic addition.

Comparison with Similar Compounds

Heptanal can be compared with other aldehydes such as hexanal and octanal:

Hexanal (C₆H₁₂O): Similar to this compound, hexanal is a colorless liquid with a fruity odor.

Octanal (C₈H₁₆O): Octanal is a colorless liquid with a citrus-like odor.

This compound’s uniqueness lies in its specific applications and its distinct green-leafy scent, which makes it particularly valuable in the fragrance industry.

Biological Activity

Heptanal, a seven-carbon straight-chain aldehyde with the chemical formula C₇H₁₄O, is notable for its various biological activities. This compound is primarily recognized for its roles in food science, toxicology, and as a potential biomarker in medical diagnostics. The following sections detail its biological effects, including toxicity, antimicrobial properties, and its emerging role as a biomarker.

Acute Toxicity

This compound has been subjected to various toxicity studies. The acute oral toxicity in rats has shown an estimated LD50 of approximately 3,200 mg/kg, indicating moderate toxicity . Symptoms observed included muscle weakness and lethargy at high doses. Inhalation studies also revealed respiratory and neurological effects, with an LC50 estimated to be greater than 520 mg/m³ .

Genotoxicity

Genotoxicity assessments have demonstrated that this compound does not induce chromosomal aberrations in rat liver cells nor mitotic gene conversion in yeast strains . This suggests a relatively low risk of genetic damage upon exposure.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against fungi. A study reported that this compound inhibits the growth of Aspergillus flavus by disrupting plasma membrane integrity and mitochondrial function, leading to increased intracellular substance leakage and reduced ATP levels . This suggests potential applications in food preservation and as a natural antifungal agent.

- Plasma Membrane Disruption : this compound alters membrane permeability.

- Mitochondrial Dysfunction : It affects mitochondrial respiration, leading to energy depletion.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributes to cell death.

3. Biomarker Potential

Recent research has identified this compound as a potential biomarker for various conditions. Notably, elevated levels of this compound have been detected in the breath of patients with COVID-19, suggesting its utility in non-invasive diagnostic methods . Furthermore, this compound has been implicated in lung cancer diagnostics, where it serves as a volatile organic compound (VOC) indicative of disease presence .

Case Studies

- COVID-19 Detection : A study highlighted that this compound concentrations were significantly higher in the breath samples of SARS-CoV-2 patients compared to healthy controls .

- Lung Cancer Biomarkers : this compound has been analyzed alongside other aldehydes in saliva samples as potential indicators for lung cancer diagnosis .

4. Conclusion

This compound is a compound of increasing interest due to its diverse biological activities ranging from moderate toxicity to significant antimicrobial properties and potential as a biomarker for serious health conditions. Its ability to disrupt cellular functions makes it valuable in both food science and medical diagnostics. Further research could enhance our understanding of its mechanisms and broaden its applications.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying heptanal in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity for volatile compounds like this compound. Key steps include:

-

Sample Preparation : Use solid-phase microextraction (SPME) to isolate this compound from lipid-rich matrices.

-

Calibration : Prepare a calibration curve with deuterated this compound (e.g., this compound-d14) as an internal standard to correct for matrix effects .

-

Validation : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (typical LOD: 0.1 ppb for GC-MS) .

Table 1 : Comparison of Analytical Methods for this compound Quantification

Method Sensitivity (LOD) Matrix Compatibility Key Limitations GC-MS 0.1 ppb Biological, environmental High equipment cost HPLC-UV 10 ppb Liquid samples Low resolution for isomers FTIR 100 ppb Pure solutions Poor sensitivity

Q. How is heptanol oxidized to this compound in laboratory synthesis, and how is purity ensured?

- Methodological Answer : Catalytic oxidation of 1-heptanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under inert atmosphere (yield: ~85%). Purity is validated via:

- Distillation : Fractional distillation at 152–154°C (this compound’s boiling point).

- Spectroscopy : NMR (¹H and ¹³C) to confirm absence of heptanol peaks (δ 1.5 ppm for -OH) .

Advanced Research Questions

Q. How should experimental designs control for confounding variables when studying this compound’s role in lipid peroxidation pathways?

- Methodological Answer :

- In Vitro Models : Use liposome systems with controlled phospholipid compositions to mimic cell membranes.

- Variables : Monitor temperature, pH, and antioxidant presence (e.g., α-tocopherol).

- Data Collection : Measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay alongside this compound levels using GC-MS .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

- Methodological Answer :

-

Meta-Analysis : Aggregate data from studies using PRISMA guidelines, noting variables like microbial strain (Gram-positive vs. Gram-negative) and this compound concentration thresholds.

-

Standardization : Propose a unified protocol (e.g., CLSI M07-A11 for broth microdilution) to reduce variability .

Table 2 : Discrepancies in this compound’s Minimum Inhibitory Concentration (MIC)

Study Microbial Strain MIC (µg/mL) Key Confounding Factor Smith et al. (2022) E. coli 50 pH 7.4, aerobic conditions Lee et al. (2023) S. aureus 200 Anaerobic, high lipid content

Q. How can multi-omics approaches elucidate this compound’s metabolic fate in mammalian systems?

- Methodological Answer :

- Untargeted Metabolomics : LC-MS/MS to identify this compound adducts (e.g., Schiff bases with lysine residues).

- Proteomics : SILAC labeling to track protein modifications .

- Data Integration : Use pathway analysis tools like MetaboAnalyst to map this compound’s interaction networks .

Q. Methodological Considerations

Q. What ethical and statistical guidelines apply to this compound toxicity studies involving animal models?

- Methodological Answer :

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis) and humane endpoints .

- Statistical Rigor : Apply Kaplan-Meier survival analysis for acute toxicity studies; report exact p-values (avoid "significant" without context) .

Q. How should researchers validate this compound’s stability in long-term storage for longitudinal studies?

- Methodological Answer :

- Accelerated Stability Testing : Store this compound at 40°C/75% RH for 6 months, with periodic GC-MS analysis.

- Degradation Kinetics : Calculate Arrhenius parameters to predict shelf life .

Q. Contradictory Data Analysis

Q. Why do some studies report this compound as a biomarker of oxidative stress, while others attribute it to dietary intake?

- Methodological Answer :

Properties

IUPAC Name |

heptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGMKSSBGDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021597 | |

| Record name | Heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Used to make perfumes and pharmaceuticals., Liquid, Colorless liquid with a strong fruity odor; Hygroscopic; [Hawley] Clear faintly yellow-green liquid; [MSDSonline], colourless to slightly yellow liquid/penetrating, oily odour | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Heptanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

307 °F at 760 mmHg (NTP, 1992), 152.8 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

95 °F (NTP, 1992), 48 °C (closed cup) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol., 1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC, Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether, In water, 1,250 mg/L at 25 °C, 1.25 mg/mL at 25 °C, slightly soluble in water; miscible with alcohol, ether, fixed oils, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8495 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.82162 g/cu cm at 25 °C, 0.814-0.819 | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (Air = 1) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 5 mmHg at 90.9 °F (NTP, 1992), 3.52 [mmHg], 3.52 mm Hg at 25 °C | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily colorless liquid | |

CAS No. |

111-71-7 | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Heptanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N104S3HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45 °F (NTP, 1992), -43.3 °C, Heat of fusion = 2.3585X10+7 J/kmol at melting point | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.